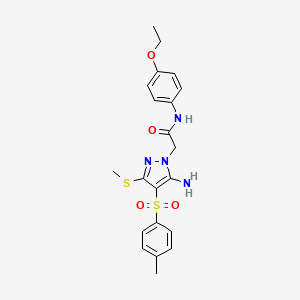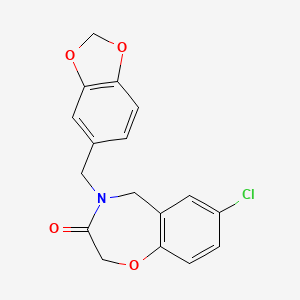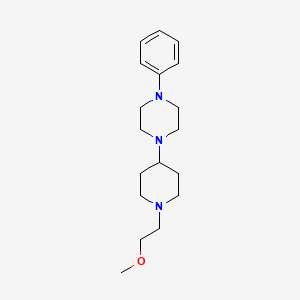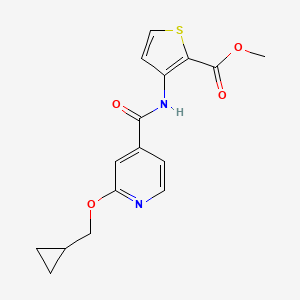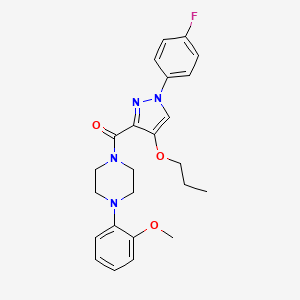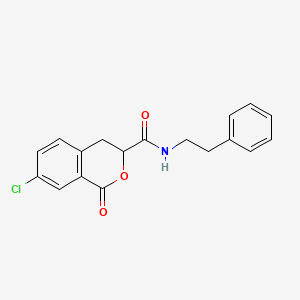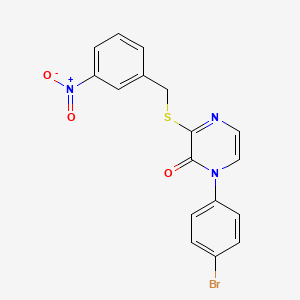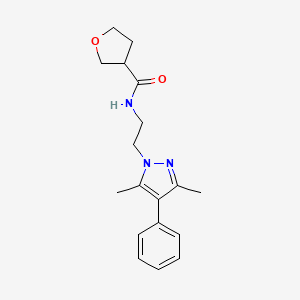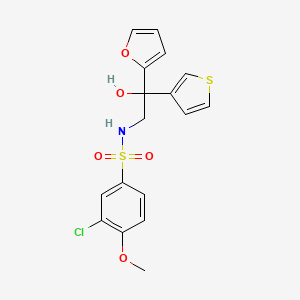![molecular formula C16H12N4S B2851397 6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole CAS No. 318951-57-4](/img/structure/B2851397.png)
6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole” is an organic compound with the molecular formula C16H12N4S . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2 and 5 . Further structural details might be available in crystallographic databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H12N4S) and CAS number (318951-57-4) . Additional properties such as melting point, boiling point, and density might be available in chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . The presence of the imidazole ring contributes to the compound’s ability to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antitubercular Agents
The synthesis of imidazole-thiazole hybrids has been explored for their antitubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structural features may be optimized to enhance its efficacy as an antitubercular agent.
Anticancer Properties
Thiazole derivatives are known to possess anticancer activities . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation. Its ability to induce apoptosis or interfere with cell signaling pathways could be key mechanisms in its anticancer action.
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole and imidazole derivatives make them suitable for the development of new anti-inflammatory drugs . The compound could be studied for its effectiveness in reducing inflammation in various disease models, potentially leading to new treatments for chronic inflammatory conditions.
Antiviral Activity
Imidazole-containing compounds have shown antiviral properties, which could be explored in the context of the compound under discussion . Its potential to inhibit viral replication or interfere with virus-cell interactions could be valuable in the development of novel antiviral therapies.
Antioxidant Effects
The antioxidant activity of thiazole derivatives is another area of interest . Oxidative stress is implicated in numerous diseases, and the compound’s ability to scavenge free radicals could be beneficial in preventing or treating these conditions.
Neuroprotective Potential
Thiazole compounds have been associated with neuroprotective effects . Research into the compound’s ability to protect neuronal cells from damage could lead to new approaches for treating neurodegenerative diseases.
Antidiabetic Activity
Thiazole derivatives have been studied for their antidiabetic effects . The compound could be evaluated for its potential to modulate insulin signaling or glucose metabolism, offering a new avenue for diabetes treatment.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . This suggests that the compound could have similar effects.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could be influenced by environmental conditions.
Propiedades
IUPAC Name |
6-phenyl-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-4-12(5-3-1)15-14(7-6-13-8-9-17-19-13)20-10-11-21-16(20)18-15/h1-11H,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIXQUPYKAWAB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)
![5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2851320.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)
